2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide
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Overview
Description
2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is an organic compound that features a furan ring attached to a carboxylic acid group and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide typically involves the reaction of 2-Furancarboxylic acid with 3,4-dihydro-2H-pyrrole-5-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted furans or hydrazides.
Scientific Research Applications
2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, hydrazide
- 2-Furancarboxylic acid, 3-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-2-methylphenyl ester
Uniqueness
2-Furancarboxylic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is unique due to its specific combination of a furan ring and a hydrazide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
78205-27-3 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C9H11N3O2/c13-9(7-3-2-6-14-7)12-11-8-4-1-5-10-8/h2-3,6H,1,4-5H2,(H,10,11)(H,12,13) |
InChI Key |
MFGNINKCNWCJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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